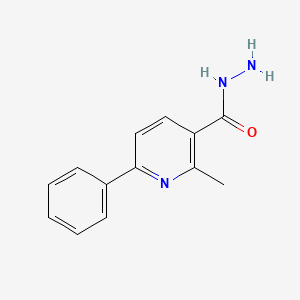

2-Methyl-6-phenylpyridine-3-carbohydrazide

Description

2-Methyl-6-phenylpyridine-3-carbohydrazide (CAS: 52090-57-0) is a pyridine derivative characterized by a methyl group at position 2, a phenyl group at position 6, and a carbohydrazide functional group at position 3 of the pyridine ring .

Properties

IUPAC Name |

2-methyl-6-phenylpyridine-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c1-9-11(13(17)16-14)7-8-12(15-9)10-5-3-2-4-6-10/h2-8H,14H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVJCPUDNVIFAPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C2=CC=CC=C2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50391076 | |

| Record name | 2-methyl-6-phenylpyridine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52090-57-0 | |

| Record name | 2-methyl-6-phenylpyridine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction of Ethyl 2-Methyl-6-phenylpyridine-3-carboxylate with Hydrazine Hydrate

The most direct route involves hydrazinolysis of ethyl 2-methyl-6-phenylpyridine-3-carboxylate. In a representative procedure, the ester (1.0 equiv) is refluxed with hydrazine hydrate (2.0 equiv) in ethanol for 6–8 hours. The reaction proceeds via nucleophilic acyl substitution, where hydrazine replaces the ethoxy group.

Key Conditions :

Characterization Data :

-

1H-NMR (DMSO-d6): δ 2.28 (s, 3H, CH3), 7.43–8.99 (m, 6H, Ar-H), 10.81 (s, 1H, NH).

-

13C-NMR : δ 14.2 (CH3), 122.1–151.0 (pyridine and phenyl carbons), 169.8 (C=O).

Condensation of Pyridine-3-carbonyl Chloride with Hydrazine

Synthesis of 2-Methyl-6-phenylpyridine-3-carbonyl Chloride

The acid chloride intermediate is prepared by treating 2-methyl-6-phenylpyridine-3-carboxylic acid with thionyl chloride (SOCl2) under reflux. The resulting carbonyl chloride is then reacted with hydrazine hydrate in dichloromethane at 0–5°C to prevent side reactions.

Key Conditions :

-

Chlorination: SOCl2 (3.0 equiv), 70°C, 2 hours.

-

Hydrazine Reaction: 0°C, 1 hour; RT, 4 hours.

Challenges :

-

Moisture sensitivity of the acid chloride necessitates anhydrous conditions.

-

Over-reaction with hydrazine may form bis-hydrazides, requiring careful stoichiometry.

Multi-Step Synthesis via Enaminone Intermediates

Enaminone Formation

Adapting methods from naphthalene-based systems, 2-acetyl-6-phenylpyridine is reacted with N,N-dimethylformamide dimethylacetal (DMF-DMA) to form an enaminone intermediate. This intermediate undergoes cyclization with ethyl acetoacetate in acetic acid and ammonium acetate.

Procedure :

-

Enaminone Synthesis :

-

Cyclization :

Hydrazide Formation

The ester from Step 3.1 is treated with hydrazine hydrate (80% in ethanol) to yield the target carbohydrazide.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Preparation Methods

Characterization and Analytical Validation

Spectroscopic Confirmation

Purity Assessment

Challenges and Optimization Strategies

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-phenylpyridine-3-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

Chemistry

In the realm of organic chemistry, 2-Methyl-6-phenylpyridine-3-carbohydrazide serves as a crucial intermediate in synthesizing more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for developing new compounds with desired properties.

Research has highlighted the potential biological activities of this compound, particularly its antimicrobial and anticancer properties:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial effects against various pathogens. The Minimum Inhibitory Concentration (MIC) values for notable microorganisms are presented in the table below:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest its potential utility in developing new antimicrobial agents, particularly against resistant strains .

Medicinal Chemistry

The compound is also being investigated for its role as a pharmacophore in drug development. Its structural features allow it to interact with biological macromolecules, influencing their functions through mechanisms such as hydrogen bonding and π-π interactions with aromatic residues in proteins. Ongoing studies aim to elucidate its efficacy against cancer cell lines and its potential as a therapeutic agent.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various derivatives of pyridine compounds, including this compound. The findings indicated that modifications to the phenyl group significantly enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting pathways for optimizing drug design.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound, revealing that it induces apoptosis in specific cancer cell lines through caspase activation pathways. The study proposed that further exploration into its mechanism could lead to novel treatments for resistant cancer types.

Mechanism of Action

The mechanism of action of 2-Methyl-6-phenylpyridine-3-carbohydrazide involves its interaction with specific molecular targets. The carbohydrazide group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-methyl-6-phenylpyridine-3-carbohydrazide and analogous pyridine or pyridazine derivatives:

Analysis of Substituent Effects

- Carbohydrazide vs. Carboxylic Acid/Esters : The carbohydrazide group in this compound enhances its ability to form coordination complexes with transition metals (e.g., Cu²⁺, Fe³⁺) compared to carboxylic acid derivatives like 6-methylpyridine-2-carboxylic acid, which primarily act as chelating agents .

- Chlorinated vs. Methyl/Phenyl Substituents: The 5-chloro substituent in 5-chloro-6-phenylpyridazin-3(2H)-one increases electrophilicity at the pyridazine ring, facilitating nucleophilic substitutions (e.g., alkylation reactions) .

- Hydroxy vs. Hydrazide Functional Groups : 2-Ethyl-3-hydroxy-6-methylpyridine’s hydroxyl group enables hydrogen bonding, making it suitable for pharmaceutical formulations , whereas the hydrazide group in the target compound offers versatility in Schiff base formation or heterocyclic condensation reactions .

Biological Activity

2-Methyl-6-phenylpyridine-3-carbohydrazide (CAS No. 52090-57-0) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following molecular structure:

- Molecular Formula : C13H13N3O

- Molecular Weight : 227.26 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results indicate a promising profile for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been extensively studied. Notably, it has shown significant cytotoxic effects on various cancer cell lines, including HeLa and MCF7 cells.

Case Study: HeLa Cell Line

In vitro studies demonstrated that treatment with this compound resulted in:

- IC50 Values :

- HeLa Cells: 0.80 µM

- MCF7 Cells: 0.43 µM

The mechanism of action involves inducing apoptosis through the accumulation of reactive oxygen species (ROS) and cell cycle arrest at the G2/M phase .

Table 2: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.80 | Apoptosis induction, ROS accumulation |

| MCF7 | 0.43 | Apoptosis induction, G2/M phase arrest |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- DNA Interaction : The compound shows strong binding affinity to DNA, which may disrupt replication and transcription processes.

- Hydrogen Bonding : The carbohydrazide moiety can form hydrogen bonds with biological macromolecules, influencing their stability and function.

- Protein Interactions : Molecular docking studies suggest that the pyridine ring engages in π-π interactions with aromatic residues in proteins, modulating their activity .

Structure-Activity Relationship (SAR)

A structure–activity relationship (SAR) study has been conducted to optimize the biological properties of derivatives based on the diacyl-hydrazide scaffold. Modifications at various positions around the phenyl moiety have been explored to enhance potency and reduce toxicity .

Table 3: SAR Insights for Derivatives

| Derivative | Position of Modification | IC50 (µM) | Toxicity Profile |

|---|---|---|---|

| Compound A | 2 | 0.5 | Non-toxic |

| Compound B | 4 | 1.0 | Mild toxicity |

| Compound C | 3 | 0.8 | Non-toxic |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methyl-6-phenylpyridine-3-carbohydrazide, and what critical parameters influence reaction efficiency?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common route involves reacting 2-Methyl-6-phenylpyridine-3-carbonyl chloride with hydrazine hydrate in anhydrous ethanol under reflux (60–80°C) for 6–8 hours. Key parameters include solvent polarity (e.g., ethanol vs. DMF), stoichiometric ratios (excess hydrazine improves yield), and temperature control to avoid side reactions like over-alkylation. Monitoring via TLC or HPLC ensures reaction completion .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR confirms the hydrazide moiety (N–H peaks at δ 9–10 ppm) and aromatic protons. IR spectroscopy identifies C=O (1650–1700 cm⁻¹) and N–H stretches (3200–3400 cm⁻¹).

- Crystallography : Single-crystal X-ray diffraction with SHELXL refinement (e.g., using Olex2 or SHELXTL) resolves 3D structure, hydrogen bonding, and π-stacking interactions. Refinement parameters (R-factor < 5%) ensure accuracy .

Q. How can preliminary biological activity screening be designed for this carbohydrazide?

- Methodological Answer : Use in vitro assays:

- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) per CLSI guidelines.

- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculation.

- Enzyme inhibition : Spectrophotometric assays targeting kinases or proteases (e.g., EGFR inhibition). Include positive controls (e.g., cisplatin for cytotoxicity) and solvent controls (DMSO < 1%) .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) predict electronic properties and reactivity?

- Methodological Answer : Employ hybrid functionals (e.g., B3LYP) with basis sets (6-31G*) to calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Fukui indices. These predict nucleophilic/electrophilic sites, aiding in understanding reactivity for derivatization. Solvent effects (PCM model) improve accuracy for biological applications .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Methodological Answer :

- Standardize assays : Use identical cell lines, incubation times, and endpoints.

- Structural analogs : Compare activity of derivatives to identify pharmacophores (e.g., phenyl vs. thiophene substitutions).

- Meta-analysis : Pool data from multiple studies, adjusting for variables like purity (HPLC ≥ 95%) and formulation (nanoparticle vs. free compound) .

Q. How can response surface methodology (RSM) optimize synthesis conditions?

- Methodological Answer : Design a Box-Behnken or central composite design (CCD) to test variables:

- Factors : Temperature (X₁), hydrazine molar ratio (X₂), reaction time (X₃).

- Response : Yield (%) or purity (HPLC area %).

- Analysis : ANOVA identifies significant factors; desirability function pinpoints optimal conditions (e.g., 70°C, 1.5 eq hydrazine, 7 hours) .

Q. What are the challenges in derivatizing this carbohydrazide for enhanced bioactivity?

- Methodological Answer :

- Functionalization : Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) at the phenyl ring via Suzuki coupling.

- Heterocycle fusion : Attach triazole or thiadiazole rings via cyclocondensation (e.g., with CS₂ or NH₂NH₂).

- Steric hindrance : Use bulky substituents (e.g., tert-butyl) to modulate target binding. Monitor regioselectivity via LC-MS/MS .

Q. How can solubility and stability issues in biological assays be addressed?

- Methodological Answer :

- Co-solvents : Use cyclodextrins or PEG-400 to enhance aqueous solubility.

- Prodrug design : Convert hydrazide to methyl ester (hydrolyzed in vivo).

- Lyophilization : Prepare stable solid dispersions with PVP or poloxamers. Validate stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Q. What isotopic labeling techniques elucidate metabolic pathways or reaction mechanisms?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.